Home > Products > Screening Compounds P138746 > methyl 4-{3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-1-piperidinyl}-4-oxobutanoate
methyl 4-{3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-1-piperidinyl}-4-oxobutanoate -

methyl 4-{3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-1-piperidinyl}-4-oxobutanoate

Catalog Number: EVT-4563671
CAS Number:
Molecular Formula: C21H27ClN2O4
Molecular Weight: 406.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor)

Compound Description: N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, also known as Ivacaftor, is an approved potentiator drug for cystic fibrosis caused by the ∆F508 mutation in cystic fibrosis transmembrane conductance regulator (CFTR). It acts by improving the chloride channel function of CFTR. [] Research has shown that Ivacaftor can reduce the cellular stability of ∆F508-CFTR and interfere with the efficacy of investigational corrector drugs. []

Relevance: Ivacaftor and methyl 4-{3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-1-piperidinyl}-4-oxobutanoate share a similar therapeutic target: CFTR. Although structurally distinct, both compounds are designed to modulate CFTR function, highlighting a connection in their pharmacological class as CFTR modulators. []

3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid

Compound Description: 3-(6-[([1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl)amino]-3-methyl-2-pyridinyl)-benzoic acid is an investigational corrector drug for the treatment of cystic fibrosis. [] It is designed to improve the cellular processing of ∆F508-CFTR. []

Relevance: Similar to methyl 4-{3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-1-piperidinyl}-4-oxobutanoate, this compound features a cyclopropylcarbonyl amino group. This shared motif suggests a potential common binding interaction with a specific region of the CFTR protein, linking these compounds through a structure-activity relationship within the class of CFTR correctors. []

1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)

Compound Description: 1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-(1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl) is another investigational corrector drug under development for cystic fibrosis. [] Its mechanism of action involves enhancing the cellular processing of ∆F508-CFTR. []

Relevance: While this compound does not share the same core structure as methyl 4-{3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-1-piperidinyl}-4-oxobutanoate, its designation as a CFTR corrector places it within the same therapeutic class. Both compounds are designed to address the defective processing of ∆F508-CFTR, connecting them through a shared therapeutic goal within the field of cystic fibrosis drug development. []

5-(4-Chlorophenyl)-3-methyl-2-((2R)-2-(((1-methylethyl)amino)methyl)-1-pyrrolidinyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone (AMG657417)

Compound Description: 5-(4-Chlorophenyl)-3-methyl-2-((2R)-2-(((1-methylethyl)amino)methyl)-1-pyrrolidinyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone (AMG657417) undergoes a novel biotransformation involving the conversion of an aminopyrrolidine to an aminopiperidine ring via human CYP3A enzymes. [] This metabolic pathway was elucidated using human liver S9 fractions and recombinant CYP3A4. []

Relevance: AMG657417 and methyl 4-{3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-1-piperidinyl}-4-oxobutanoate both contain a 4-chlorophenyl group and a piperidine ring as prominent structural elements. This shared scaffold suggests potential similarities in their physicochemical properties and possibly a shared target, connecting them through a structural analogy. []

5-(4-chlorophenyl)-3-methyl-2-((1-(1-methylethyl)-3-piperidinyl)amino)-6-(4-pyridinyl)-4(3H)-pyrimidinone

Compound Description: 5-(4-chlorophenyl)-3-methyl-2-((1-(1-methylethyl)-3-piperidinyl)amino)-6-(4-pyridinyl)-4(3H)-pyrimidinone is the primary metabolite (M18) formed from the biotransformation of AMG657417. [] This metabolite arises from the enzymatic conversion of the aminopyrrolidine moiety in AMG657417 to an aminopiperidine ring. []

Relevance: The key structural difference between this metabolite and methyl 4-{3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-1-piperidinyl}-4-oxobutanoate lies in the substitution pattern on the piperidine ring and the presence of a pyrimidinone core in the metabolite. Despite these distinctions, the shared presence of a 4-chlorophenyl group and a piperidine ring suggests potential overlap in their pharmacological properties, making this metabolite a relevant structural analog. []

Properties

Product Name

methyl 4-{3-[({[1-(4-chlorophenyl)cyclopropyl]carbonyl}amino)methyl]-1-piperidinyl}-4-oxobutanoate

IUPAC Name

methyl 4-[3-[[[1-(4-chlorophenyl)cyclopropanecarbonyl]amino]methyl]piperidin-1-yl]-4-oxobutanoate

Molecular Formula

C21H27ClN2O4

Molecular Weight

406.9 g/mol

InChI

InChI=1S/C21H27ClN2O4/c1-28-19(26)9-8-18(25)24-12-2-3-15(14-24)13-23-20(27)21(10-11-21)16-4-6-17(22)7-5-16/h4-7,15H,2-3,8-14H2,1H3,(H,23,27)

InChI Key

UYCVRRRTVGAZPG-UHFFFAOYSA-N

SMILES

COC(=O)CCC(=O)N1CCCC(C1)CNC(=O)C2(CC2)C3=CC=C(C=C3)Cl

Canonical SMILES

COC(=O)CCC(=O)N1CCCC(C1)CNC(=O)C2(CC2)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.